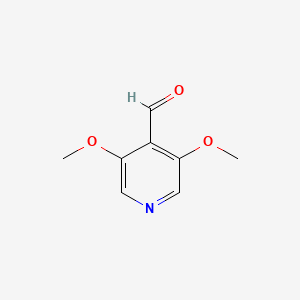

3,5-Dimethoxyisonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-9-4-8(12-2)6(7)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPFKYRAVTUOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376633 | |

| Record name | 3,5-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204862-70-4 | |

| Record name | 3,5-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dimethoxyisonicotinaldehyde: A Technical Guide for Researchers

CAS Number: 204862-70-4

This technical guide provides a comprehensive overview of 3,5-Dimethoxyisonicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from commercially available data and draws parallels from closely related analogues to provide a thorough resource.

Chemical and Physical Properties

This compound, also known as 3,5-dimethoxypyridine-4-carboxaldehyde, is a functionalized aromatic aldehyde. The presence of the pyridine ring and the aldehyde group makes it a versatile building block in organic synthesis. The methoxy groups can influence the electronic properties and reactivity of the molecule.

| Property | Value | Source |

| CAS Number | 204862-70-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₉NO₃ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 167.16 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 319.6°C | --INVALID-LINK-- |

| Density | 1.2±0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 147.1±26.5 °C | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, inert gas atmosphere | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Proposed Synthesis of this compound from 3,5-Dimethoxypyridine

This proposed method involves the ortho-lithiation of 3,5-dimethoxypyridine followed by formylation.

Materials:

-

3,5-Dimethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,5-dimethoxypyridine (1 equivalent) dissolved in anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78°C. The mixture is stirred for an additional 2-3 hours at -78°C, then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Based on the chemical functionalities of this compound and the known biological activities of similar compounds, several potential applications in drug discovery can be inferred.

As a Synthetic Intermediate: The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:

-

Reductive amination to form substituted aminomethyl-pyridines.

-

Wittig and Horner-Wadsworth-Emmons reactions to generate vinyl-pyridines.

-

Condensation reactions with active methylene compounds to form chalcone-like structures.

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol.

These transformations allow for the construction of diverse molecular scaffolds for screening against various biological targets.

Inferred Biological Relevance: Dimethoxypyridine moieties are found in compounds with a range of biological activities. It is plausible that derivatives of this compound could be explored for:

-

Anticancer Activity: Many pyridine derivatives are known to target signaling pathways implicated in cancer, such as kinase pathways.

-

Antimicrobial Agents: The pyridine scaffold is present in numerous antibacterial and antifungal compounds.

-

Central Nervous System (CNS) Activity: Functionalized pyridines have been investigated for their effects on various CNS targets.

Signaling Pathway Involvement (Hypothetical)

Given the prevalence of pyridine-containing molecules as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in cancer and other diseases.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a derivative of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates derived from this compound.

Caption: General workflow for the synthesis and evaluation of drug candidates from this compound.

In-Depth Technical Guide: 3,5-Dimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyisonicotinaldehyde is a heterocyclic aromatic aldehyde. As a derivative of isonicotinaldehyde, it belongs to the pyridine family of compounds, which are known for their diverse biological activities. The presence of two methoxy groups on the pyridine ring at positions 3 and 5 influences the electron density of the aromatic system and the reactivity of the aldehyde functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its potential applications are noted in the fields of central nervous system (CNS) disorders and inflammatory conditions.

Core Molecular Data

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | N/A |

| Chemical Formula | C₈H₉NO₃ | N/A |

| CAS Number | 204862-70-4 | [1] |

| Boiling Point | 319.6°C | N/A |

| Purity | 97% | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the public domain. However, general synthetic strategies for related dimethoxy aromatic aldehydes can be considered as a basis for a potential synthetic route. The following is a generalized, hypothetical protocol for the synthesis of a dimethoxy aromatic aldehyde, which could be adapted for this compound, likely starting from a corresponding dimethylpyridine precursor.

Hypothetical Synthesis of an Aromatic Aldehyde via Oxidation

Objective: To synthesize an aromatic aldehyde from the corresponding methyl-substituted aromatic precursor.

Materials:

-

Substituted methyl-aromatic compound (e.g., 3,5-dimethoxy-4-methylpyridine)

-

Oxidizing agent (e.g., Selenium dioxide, Manganese dioxide, or Potassium permanganate)

-

Appropriate solvent (e.g., Dioxane, Dichloromethane, or Toluene)

-

Quenching agent (e.g., Sodium bisulfite solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

The starting methyl-aromatic compound is dissolved in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The oxidizing agent is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove any solid residues.

-

The filtrate is washed with a quenching agent and then with brine.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude aldehyde is then purified by a suitable method, such as column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The structural confirmation of a synthesized compound like this compound would follow a standard analytical workflow. This involves a combination of spectroscopic techniques to elucidate the molecular structure and confirm its purity.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Biological Activity and Signaling Pathways

While it is mentioned that this compound is utilized in the development of bioactive molecules for CNS disorders and inflammatory conditions, specific details on its biological targets and the signaling pathways it may modulate are not available in the current literature. Research in this area would likely involve screening the compound against a panel of receptors, enzymes, and other biological targets relevant to these disease areas. A generalized workflow for such a preliminary biological evaluation is depicted below.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

References

In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential synthetic route to 3,5-Dimethoxyisonicotinaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published protocol for this specific molecule, this document outlines a proposed synthesis strategy based on established methodologies for analogous pyridine derivatives. The protocols and data presented are compiled from related literature and are intended to serve as a foundational guide for the development of a robust synthetic procedure.

Proposed Synthesis Pathway

The most plausible synthetic route to this compound involves a two-step process starting from 3,5-dibromopyridine. This strategy leverages a nucleophilic aromatic substitution to introduce the methoxy groups, followed by a directed ortho-metalation and formylation to install the aldehyde functionality at the 4-position.

Step 1: Synthesis of 3,5-Dimethoxypyridine

The initial step focuses on the conversion of 3,5-dibromopyridine to 3,5-dimethoxypyridine. This transformation is typically achieved through a nucleophilic substitution reaction using sodium methoxide in the presence of a copper catalyst.

Step 2: Formylation of 3,5-Dimethoxypyridine to this compound

The second step involves the introduction of a formyl group at the 4-position of the 3,5-dimethoxypyridine ring. A common and effective method for such a transformation is directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The methoxy groups at the 3 and 5 positions are expected to direct the metalation to the C4 position.

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis of this compound. These protocols are based on established procedures for similar chemical transformations.

Step 1: Synthesis of 3,5-Dimethoxypyridine from 3,5-Dibromopyridine

Materials:

-

3,5-Dibromopyridine

-

Sodium methoxide (NaOMe)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), sodium methoxide (2.5 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous N,N-dimethylformamide and anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-dimethoxypyridine.

Step 2: Synthesis of this compound from 3,5-Dimethoxypyridine

Materials:

-

3,5-Dimethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3,5-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by pouring the mixture into a stirred aqueous solution of 5% sodium bicarbonate.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The yields are estimated based on similar reactions reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Methoxylation | 3,5-Dibromopyridine | NaOMe, CuI | DMF/Toluene | 12-24 h | 110-120 | 60-80 |

| 2 | Formylation | 3,5-Dimethoxypyridine | n-BuLi, DMF | THF | 2-3 h | -78 to RT | 50-70 |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

In-Depth Technical Guide to 3,5-Dimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dimethoxyisonicotinaldehyde, a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. This document details its core properties, spectroscopic data, and general synthetic considerations.

Core Chemical and Physical Properties

This compound, with the CAS Number 204862-70-4, is a substituted pyridine derivative.[1] Its molecular structure, featuring a pyridine ring with methoxy and aldehyde functional groups, makes it a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Boiling Point | 319.6°C | [1] |

| CAS Number | 204862-70-4 | [1] |

Storage and Handling: this compound should be stored at 2-8°C under an inert gas atmosphere to ensure its stability.[1]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the two methoxy groups.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.5 - 8.7 | Singlet | 2H | Aromatic (H-2, H-6) |

| ~3.9 - 4.1 | Singlet | 6H | Methoxy (-OCH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~190 - 193 | Aldehyde Carbonyl (C=O) |

| ~160 - 163 | Aromatic (C-3, C-5) |

| ~148 - 152 | Aromatic (C-2, C-6) |

| ~115 - 120 | Aromatic (C-4) |

| ~55 - 58 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2950 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~2830 - 2695 | Medium | C-H Stretch (aldehyde) |

| ~1710 - 1685 | Strong | C=O Stretch (aldehyde) |

| ~1600 - 1550 | Medium-Strong | C=N and C=C Stretch (pyridine ring) |

| ~1250 - 1000 | Strong | C-O Stretch (methoxy) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

| m/z (Predicted) | Fragment |

| 167 | [M]⁺ |

| 166 | [M-H]⁺ |

| 152 | [M-CH₃]⁺ |

| 138 | [M-CHO]⁺ |

| 136 | [M-OCH₃]⁺ |

Experimental Protocols & Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be devised based on established methods for the preparation of substituted pyridine-4-carboxaldehydes. A common strategy involves the oxidation of the corresponding 4-methylpyridine derivative.

A generalized synthetic workflow is presented below:

Caption: Generalized synthetic workflow for this compound.

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

-

Alternatively, for an ATR-FTIR measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Applications in Drug Development and Biological Activity

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its structural motifs are found in compounds being investigated for a range of therapeutic applications, including potential drug candidates for central nervous system (CNS) disorders and inflammatory conditions.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall electronic properties of the molecule can be fine-tuned through further chemical modifications, making it an attractive scaffold for medicinal chemists.

While specific signaling pathways directly modulated by this compound are not extensively documented, substituted isonicotinic acid derivatives, for which this compound is a precursor, have been shown to possess a wide range of biological activities, including antibacterial and cytotoxic effects.[2] The exploration of these activities often involves investigating their impact on key cellular signaling pathways.

The logical relationship of its application in drug discovery is outlined below:

References

Spectroscopic Profile of 3,5-Dimethoxyisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of 3,5-Dimethoxyisonicotinaldehyde (CAS No. 204862-70-4), a heterocyclic building block with significant potential in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on established principles and data from structurally analogous compounds, namely isonicotinaldehyde and 3,5-dimethoxypyridine. This guide offers valuable, structured data, including predicted Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for the acquisition of such spectra. A logical workflow for the spectroscopic analysis of this and similar compounds is also provided.

Introduction

This compound is a pyridine-based aromatic aldehyde. Its molecular structure, featuring an aldehyde functional group and two methoxy substituents on a pyridine ring, makes it a versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. An accurate understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This guide aims to fill the current gap in available data by providing a robust, predicted spectroscopic profile.

Predicted Spectroscopic Data Summary

The empirical formula for this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The following tables summarize the predicted key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0.00 ppm.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~9.95 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton of isonicotinaldehyde appears around 10.11 ppm. The electron-donating methoxy groups may cause a slight upfield shift. |

| ~8.40 | Singlet | 2H | Aromatic (H-2, H-6) | In 3,5-dimethoxypyridine, the H-2 and H-6 protons are equivalent and appear as a singlet. The aldehyde group will deshield these protons, shifting them downfield. |

| ~3.95 | Singlet | 6H | Methoxy (-OCH₃) | Typical chemical shift for methoxy groups on an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~191.5 | Aldehyde Carbonyl (C=O) | The aldehyde carbonyl in isonicotinaldehyde is observed around 192.5 ppm. Methoxy groups are expected to have a minor effect. |

| ~162.0 | Aromatic (C-3, C-5) | Methoxy-substituted carbons on a pyridine ring typically appear in this region. |

| ~148.0 | Aromatic (C-2, C-6) | The carbons adjacent to the nitrogen in a pyridine ring are significantly deshielded. |

| ~135.0 | Aromatic (C-4) | The carbon bearing the aldehyde group. Its chemical shift is influenced by both the nitrogen and the aldehyde. |

| ~56.0 | Methoxy (-OCH₃) | Typical chemical shift for methoxy carbons. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2950-3050 | Medium | C-H Stretch (Aromatic) |

| ~2850, ~2750 | Medium, Weak | C-H Stretch (Aldehyde, Fermi doublet) |

| ~1705-1715 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1580-1600 | Strong | C=C/C=N Stretch (Pyridine Ring) |

| ~1210 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |

| ~1050 | Strong | C-O Stretch (Symmetric, Aryl Ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z (Predicted) | Relative Intensity | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 166 | Moderate | [M-H]⁺ |

| 152 | Moderate | [M-CH₃]⁺ |

| 138 | High | [M-CHO]⁺ or [M-C₂H₅]⁺ |

| 124 | Moderate | [M-CHO-CH₃]⁺ |

| 108 | Moderate | [M-CO-OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tubes (5 mm)

-

Pipettes and vials

-

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer

-

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-11 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Switch the spectrometer to the ¹³C channel. Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0-200 ppm). A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal (¹H) or the solvent signal (¹³C).

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Materials:

-

This compound (1-2 mg)

-

Spectroscopy-grade KBr powder (if using KBr pellet method)

-

Agate mortar and pestle

-

Pellet-forming die and hydraulic press

-

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a sample compartment for pellets.

-

Procedure (ATR Method):

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in press.

-

Sample Spectrum: Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC Separation (if required): Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its retention time.

-

MS Analysis: The eluent from the GC is introduced into the ion source of the mass spectrometer. Molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Navigating the Spectral Landscape of 3,5-Dimethoxyisonicotinaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 3,5-dimethoxyisonicotinaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed prediction based on established spectroscopic principles and data from analogous compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar structures, such as 3,5-dimethoxybenzaldehyde and various substituted pyridines, and take into account the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~8.4 | Singlet | 2H |

| -CHO | ~9.9 | Singlet | 1H |

| -OCH₃ | ~3.9 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~192 |

| C-3, C-5 | ~160 |

| C-2, C-6 | ~150 |

| C-4 | ~118 |

| -OCH₃ | ~56 |

Experimental Protocol for NMR Spectrum Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.[1][2]

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[2] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[3]

-

Ensure complete dissolution, using gentle vortexing if necessary.[2]

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[2]

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][4][5]

-

Before inserting the sample, ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Insert the sample into the spinner turbine and place it in the magnet.

3. Data Acquisition:

-

¹H NMR Spectrum:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.

-

Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2 seconds.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis in an NMR experiment.

Caption: A flowchart illustrating the key stages of an NMR experiment.

This technical guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and a robust protocol for their experimental determination. While the provided spectral data are predictive, they offer a valuable starting point for researchers working with this and structurally related compounds.

References

In-Depth Technical Guide: Spectroscopic and Biological Characterization of 3,5-Dimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxyisonicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] This guide provides a detailed analysis of its predicted infrared (IR) spectrum, a standardized experimental protocol for its spectral acquisition, and a conceptual framework for the investigation of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds.

Predicted Infrared (IR) Spectrum of this compound

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H stretching in the pyridine ring. |

| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the C-H bonds in the methoxy groups. |

| Aldehyde C-H Stretch (Fermi Resonance) | ~2850 and ~2750 | Weak to Medium | Often appears as a pair of weak bands, which is a hallmark of the aldehyde C-H stretch. |

| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | The conjugation of the aldehyde to the pyridine ring is expected to lower the frequency from that of a saturated aliphatic aldehyde.[2][3] |

| Aromatic C=C and C=N Ring Stretch | 1600 - 1450 | Medium to Strong | A series of bands related to the vibrations of the pyridine ring. |

| Asymmetric C-O-C Stretch (Methoxy) | 1250 - 1200 | Strong | Characteristic strong absorption for aryl ethers. |

| Symmetric C-O-C Stretch (Methoxy) | 1050 - 1000 | Medium | Characteristic absorption for aryl ethers. |

| C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong | The substitution pattern on the pyridine ring will influence the exact position of these bands. |

Experimental Protocol for Infrared Spectroscopy

The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain the infrared spectrum of this compound for structural elucidation and functional group identification.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

This compound (solid sample)

-

Spatula

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Position the ATR accessory in the sample compartment of the spectrometer.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residual contaminants. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform a baseline correction if necessary.

-

Label the significant peaks in the spectrum and compare them to the predicted values in Table 1 and established correlation charts for IR spectroscopy.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to ensure no sample residue remains for the next user.

-

Conceptual Framework for Biological Activity Investigation

Given that pyridine derivatives are prevalent in numerous biologically active compounds, this compound represents a candidate for biological screening.[4][5] Isonicotinic acid derivatives, for instance, have been investigated for a range of therapeutic applications, including cancer, tuberculosis, and neurological disorders.[6][7] The methoxy substituents can also influence the molecule's pharmacokinetic and pharmacodynamic properties.[8]

The following diagram illustrates a logical workflow for the initial investigation of the biological and pharmacological potential of a novel compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the key spectral features of this compound, a standardized methodology for its analysis via FT-IR spectroscopy, and a strategic framework for exploring its potential biological activities. The predictive data and outlined protocols are intended to facilitate further research and development involving this and structurally related heterocyclic aldehydes. The diverse pharmacological activities of pyridine derivatives suggest that this compound may hold promise as a scaffold for the development of new therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Purity of Commercial 3,5-Dimethoxyisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercially available 3,5-Dimethoxyisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Understanding the purity profile of this reagent is critical for ensuring the reliability and reproducibility of experimental results, as well as for meeting the stringent quality standards required in drug development. This document details typical purity levels, potential impurities, and standardized analytical and purification methodologies.

Commercial Purity Landscape

Commercially available this compound is typically offered at a purity of 95% or higher.[1] However, the exact purity and the nature of the impurities can vary between suppliers and even between different batches from the same supplier. Therefore, it is imperative for researchers to either obtain a batch-specific Certificate of Analysis (CoA) or perform their own purity assessment.

Table 1: Summary of Typical Commercial Purity of this compound

| Parameter | Typical Specification |

| Appearance | Off-white to yellow or brown solid/powder |

| Purity (by analytical method) | ≥ 95% |

| Melting Point | Data not consistently provided by suppliers |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture. A common synthetic pathway involves the oxidation of a corresponding picoline or the formylation of a substituted pyridine. Based on these general synthetic strategies for related compounds, the following are potential impurities:

-

Unreacted Starting Materials: The presence of the precursor compound, such as 3,5-dimethoxypyridine, may be a source of impurity.[2][3]

-

Over-oxidized Products: If the synthesis involves oxidation of a methyl group, over-oxidation can lead to the corresponding carboxylic acid, 3,5-dimethoxyisonicotinic acid.

-

By-products from Side Reactions: Incomplete or side reactions during the introduction of the methoxy or aldehyde groups can result in a variety of structurally related impurities.

-

Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

-

Isomeric Impurities: Depending on the synthetic route, other positional isomers of dimethoxy-pyridinecarboxaldehyde could potentially be formed.

The following diagram illustrates a generalized workflow for the quality control and assessment of this compound, highlighting the stages where impurities may be introduced and detected.

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires the use of reliable analytical methods. The following protocols are adapted from established methods for similar aromatic aldehydes and can be optimized for this specific compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reverse-phase method is generally suitable for this type of compound.

Table 2: HPLC Method Parameters (Adapted from a method for 3,5-Dihydroxybenzaldehyde)

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase A | Water with 0.1% Phosphoric Acid[4] |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid[4] |

| Gradient | A gradient elution is recommended for optimal separation of impurities. A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm). |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). |

The following diagram illustrates the general workflow for HPLC analysis.

Caption: A simplified workflow for the purity assessment of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile impurities and can provide structural information for their identification.

Table 3: GC-MS Method Parameters (General for Substituted Pyridines)

| Parameter | Recommended Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Injection Mode | Split or splitless, depending on the sample concentration. |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. |

| MS Interface Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Range | Scan from m/z 40 to 400. |

| Sample Preparation | Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Table 4: NMR Spectroscopy Parameters (for Structural Elucidation)

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).[5][6] | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).[5][6] |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm. | Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak. |

| Spectrometer Frequency | ≥ 400 MHz for good resolution. | ≥ 100 MHz. |

| Typical Chemical Shifts (δ) | Aldehyde proton (~10 ppm), aromatic protons (~7-9 ppm), methoxy protons (~3-4 ppm). | Carbonyl carbon (~190 ppm), aromatic carbons (~110-160 ppm), methoxy carbons (~55 ppm). |

Purification Protocol: Recrystallization

For applications requiring higher purity, commercial this compound can be further purified by recrystallization. The choice of solvent is crucial for effective purification.

Table 5: General Recrystallization Protocol

| Step | Procedure |

| 1. Solvent Selection | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or hexane/acetone.[7] Pyridine-containing compounds may crystallize less readily than their non-heteroaromatic counterparts.[7] |

| 2. Dissolution | In a suitable flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution. |

| 3. Hot Filtration (Optional) | If insoluble impurities are present, perform a hot filtration to remove them. |

| 4. Cooling and Crystallization | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |

| 5. Crystal Collection | Collect the purified crystals by vacuum filtration. |

| 6. Washing | Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. |

| 7. Drying | Dry the crystals under vacuum to remove residual solvent. |

The following diagram outlines the logical steps for selecting a suitable recrystallization solvent.

Caption: Decision-making process for selecting an appropriate solvent for recrystallization.

Conclusion

The purity of commercial this compound is a critical parameter for its successful application in research and development, particularly in the pharmaceutical industry. While a purity of ≥ 95% is commonly cited, a thorough understanding of the potential impurity profile and the use of robust analytical methods for verification are essential. The experimental protocols and workflows provided in this guide offer a solid foundation for the quality assessment and, if necessary, further purification of this important chemical intermediate. It is strongly recommended that users request batch-specific Certificates of Analysis from their suppliers and consider in-house analysis for critical applications.

References

- 1. This compound [myskinrecipes.com]

- 2. 3,5-Dimethoxypyridine CAS#: 18677-48-0 [amp.chemicalbook.com]

- 3. 18677-48-0 CAS MSDS (3,5-Dimethoxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

The Synthetic Versatility of 3,5-Dimethoxyisonicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethoxyisonicotinaldehyde, a substituted pyridine derivative, is a valuable and versatile starting material in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity.[1] Its unique electronic and structural features, arising from the electron-donating methoxy groups and the nitrogen atom within the pyridine ring, make it a reactive building block for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthetic applications of this compound, focusing on key reaction types, detailed experimental protocols, and the potential for generating diverse molecular scaffolds relevant to drug discovery and materials science.

Core Synthetic Applications

The reactivity of this compound is primarily centered around the aldehyde functional group, which readily participates in condensation and multicomponent reactions. This allows for the facile introduction of the dimethoxypyridinyl moiety into a wide range of molecular architectures.

Schiff Base Formation: A Gateway to Bioactive Molecules

The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases (imines). These compounds are not only important as final products but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[2][3] Schiff bases derived from substituted aldehydes are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]

General Reaction Scheme:

Caption: General scheme for Schiff base formation.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol is a general guideline and can be adapted for various primary amines.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: To the stirred solution, add the primary amine (1.0-1.1 eq).

-

Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 1: Illustrative Reaction Conditions for Schiff Base Synthesis

| Amine Reactant | Solvent | Catalyst | Reaction Time | Yield (%) |

| Aniline | Ethanol | Acetic Acid (cat.) | 4 h (reflux) | >90 |

| p-Toluidine | Methanol | None | 6 h (rt) | 85-95 |

| 2-Aminopyridine | Toluene | p-TSA (cat.) | 12 h (reflux) | 80-90 |

Note: The data in this table is representative and based on general protocols for similar aldehydes. Actual yields may vary depending on the specific amine and reaction conditions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[5] This reaction, when applied to this compound, leads to the formation of α,β-unsaturated compounds which are valuable precursors for the synthesis of various pharmaceuticals and polymers.[6]

General Reaction Scheme:

References

An In-depth Technical Guide to 3,5-Dimethoxyisonicotinaldehyde: Current Knowledge and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxyisonicotinaldehyde, a substituted pyridine derivative, serves as a valuable intermediate in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of its known synthesis, chemical properties, and the current landscape of its applications. While its role as a building block is established, a detailed public record of its initial discovery, comprehensive spectroscopic characterization, and involvement in specific biological pathways remains limited. This document consolidates the available information, presenting a clear route to its synthesis and highlighting areas for future investigation.

Introduction

This compound (CAS No. 204862-70-4) is a heterocyclic aldehyde with the molecular formula C₈H₉NO₃.[1] Its structure, featuring a pyridine ring with methoxy groups at the 3 and 5 positions and an aldehyde group at the 4-position, makes it a versatile precursor for the construction of a variety of nitrogen-containing compounds. The electron-donating nature of the methoxy groups influences the reactivity of the pyridine ring and the aldehyde functionality, offering unique opportunities in synthetic chemistry. Its primary utility lies in its role as an intermediate in the development of bioactive molecules, including potential drug candidates for central nervous system disorders and inflammatory conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 204862-70-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Boiling Point | 319.6°C | [1] |

| Storage | 2-8°C, inert gas atmosphere | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

The documented synthesis of this compound involves a two-step process starting from 3,5-dichloropyridine. The first step is the preparation of the precursor, 3,5-dimethoxypyridine, followed by its ortho-formylation.

Synthesis of 3,5-Dimethoxypyridine

A detailed experimental protocol for the synthesis of 3,5-dimethoxypyridine is outlined below.

Experimental Protocol:

-

Reactants: 3,5-dichloropyridine, sodium methylate, dimethyl sulfoxide (DMSO), diethyl ether, water.

-

Procedure:

-

Dissolve 50 g of 3,5-dichloropyridine in 250 ml of dimethyl sulfoxide.

-

Add 15 g of sodium methylate to the solution while stirring.

-

Heat the mixture to 60-80°C and stir under exclusion of moisture.

-

After 8 and 16 hours, add an additional 15 g of sodium methylate at each interval.

-

After a total of 72 hours of stirring, add a small amount of water to the reaction mixture.

-

Extract the mixture with diethyl ether.

-

Dry the ether phase and distill under vacuum to yield 3,5-dimethoxypyridine.

-

Ortho-formylation of 3,5-Dimethoxypyridine

The final step to produce this compound is the regioselective formylation at the 4-position of the pyridine ring.

Experimental Protocol:

-

Reactants: 3,5-dimethoxypyridine, lithium diisopropylamide (LDA), dimethylformamide (DMF), tetrahydrofuran (THF).

-

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Slowly add a solution of 3,5-dimethoxypyridine in THF to the LDA solution, maintaining the temperature below -70°C.

-

Stir the reaction mixture for 30 minutes at -78°C.

-

Add dimethylformamide (DMF) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.

-

Purify the crude product by chromatography to obtain this compound.

-

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed and publicly available spectroscopic data for this compound is limited. While its benzaldehyde analogue is well-characterized, similar comprehensive data for the isonicotinaldehyde derivative is not readily found in the scientific literature.[2][3] Researchers synthesizing this compound would need to perform full characterization using modern spectroscopic techniques. A general workflow for such an analysis is presented below.

Caption: General workflow for spectroscopic analysis.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate.[1] Its potential applications stem from the ability to further elaborate the aldehyde and pyridine functionalities to construct more complex molecular architectures. While its use in the synthesis of potential therapeutics for central nervous system and inflammatory disorders has been suggested, specific examples and detailed biological data are not widely published.[1]

Conclusion and Future Outlook

This compound is a synthetically accessible building block with potential for applications in medicinal chemistry and materials science. This guide has provided the known synthetic route and physicochemical properties. However, there is a clear need for a comprehensive characterization of this compound, including detailed spectroscopic data and a more thorough investigation into its biological activities. The lack of information regarding its history and specific applications in signaling pathways presents an opportunity for researchers to contribute to the scientific record. Future work should focus on the full elucidation of its properties and the exploration of its potential in the development of novel bioactive compounds.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-(3,5-Dimethoxypyridin-4-yl)-5-phenylisoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmaceutical agents and agrochemicals due to their diverse biological activities. This application note details a robust and efficient one-pot synthesis of 3,5-disubstituted isoxazoles, specifically 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole, starting from 3,5-dimethoxyisonicotinaldehyde. The described methodology follows a three-step sequence involving the in-situ formation of an aldoxime, its subsequent conversion to a nitrile oxide via a hydroximoyl chloride intermediate, and finally, a 1,3-dipolar cycloaddition with an alkyne. This streamlined one-pot approach offers advantages in terms of operational simplicity, reduced workup procedures, and efficient use of reagents.

Overall Synthetic Scheme

The synthesis proceeds through three sequential steps in a single reaction vessel:

-

Oxime Formation: this compound reacts with hydroxylamine to form 3,5-dimethoxyisonicotinaldoxime.

-

Nitrile Oxide Generation: The in-situ formed oxime is treated with N-chlorosuccinimide (NCS) to generate the corresponding hydroximoyl chloride, which, upon base-mediated elimination, yields the reactive 3,5-dimethoxypyridine-4-carbonitrile oxide.

-

1,3-Dipolar Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition reaction with phenylacetylene to afford the target 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole.

Experimental Workflow Diagram

Caption: One-pot synthesis workflow for 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the one-pot synthesis of 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole.

| Parameter | Value |

| Reactants | |

| This compound | 334 mg (2.0 mmol) |

| Hydroxylamine Hydrochloride | 146 mg (2.1 mmol) |

| Sodium Hydroxide | 84 mg (2.1 mmol) |

| N-Chlorosuccinimide (NCS) | 400 mg (3.0 mmol) |

| Phenylacetylene | 204 mg (2.0 mmol) |

| Reaction Conditions | |

| Solvent | Choline Chloride:Urea (1:2 DES) |

| Temperature | 50 °C |

| Total Reaction Time | 8 hours |

| Product | |

| Product Name | 3-(3,5-Dimethoxypyridin-4-yl)-5-phenylisoxazole |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| Yield | 75% (423 mg) |

| Melting Point | 142-144 °C |

| Appearance | White to off-white solid |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles in deep eutectic solvents.[1]

Materials and Equipment:

-

This compound (98%)

-

Hydroxylamine hydrochloride (99%)

-

Sodium hydroxide (pellets, 99%)

-

N-Chlorosuccinimide (98%)

-

Phenylacetylene (98%)

-

Choline chloride (99%)

-

Urea (99%)

-

Ethyl acetate (ACS grade)

-

Deionized water

-

Round-bottom flask (25 mL) with magnetic stirrer

-

Heating mantle with temperature controller

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

Procedure:

-

Preparation of Deep Eutectic Solvent (DES):

-

In a beaker, combine choline chloride and urea in a 1:2 molar ratio.

-

Heat the mixture gently (around 80°C) with stirring until a clear, homogeneous liquid is formed.

-

Allow the DES to cool to the reaction temperature of 50°C.

-

-

One-Pot Synthesis:

-

To a 25 mL round-bottom flask containing 2 mL of the prepared Choline Chloride:Urea DES, add this compound (334 mg, 2.0 mmol).

-

To the stirred solution, add hydroxylamine hydrochloride (146 mg, 2.1 mmol) and sodium hydroxide (84 mg, 2.1 mmol).

-

Stir the resulting mixture at 50°C for 1 hour to facilitate the formation of the oxime.

-

After 1 hour, add N-chlorosuccinimide (400 mg, 3.0 mmol) in one portion to the reaction mixture. Continue stirring at 50°C for 3 hours.

-

Following the 3-hour period, add phenylacetylene (204 mg, 2.0 mmol) to the mixture.

-

Maintain the reaction at 50°C with vigorous stirring for an additional 4 hours.

-

-

Workup and Purification:

-

After the reaction is complete, quench the reaction by adding 10 mL of deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure 3-(3,5-dimethoxypyridin-4-yl)-5-phenylisoxazole.

-

Characterization Data (Representative)

-

¹H NMR (400 MHz, CDCl₃) δ: 8.45 (s, 2H, Py-H), 7.80-7.78 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 6.95 (s, 1H, isoxazole-H), 4.00 (s, 6H, OCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ: 171.2, 162.5, 158.0, 142.1, 130.5, 129.2, 127.0, 126.3, 112.8, 97.8, 56.5.

-

Mass Spec (ESI): m/z 283.1 [M+H]⁺.

Signaling Pathway/Logical Relationship Diagram

Caption: Key intermediates in the one-pot synthesis of the target isoxazole.

References

Application Notes and Protocols: 3,5-Dimethoxyisonicotinaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyisonicotinaldehyde is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry. The presence of an aldehyde functional group and a pyridine ring makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its structural features are of interest for developing novel therapeutic agents, particularly in the areas of oncology and neurology. The electron-donating methoxy groups can influence the molecule's reactivity and the pharmacokinetic properties of its derivatives.

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of Schiff base derivatives with potential anticancer activity and as a scaffold for compounds targeting serotonin receptors. Detailed experimental protocols, quantitative biological data for analogous compounds, and diagrams of relevant signaling pathways are presented to guide researchers in this field.

Section 1: Synthesis of this compound and its Derivatives

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common strategy would involve the oxidation of the corresponding hydroxymethylpyridine.

Postulated Synthesis of this compound

A potential two-step synthesis could start from 3,5-dimethyl-4-methoxypyridine, which can be prepared from 3,5-lutidine. The process would involve hydroxymethylation followed by oxidation.

Experimental Protocol: Postulated Synthesis of (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol and subsequent oxidation

Step 1: Synthesis of (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol

-

Materials: 3,5-dimethyl-4-methoxypyridine, formaldehyde, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

In a sealed vessel, a mixture of 3,5-dimethyl-4-methoxypyridine and aqueous formaldehyde is heated with a catalytic amount of hydrochloric acid.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol.

-

Step 2: Oxidation to this compound

-

Materials: (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol, manganese dioxide, dichloromethane.

-

Procedure:

-

To a solution of (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol in dichloromethane, activated manganese dioxide (5-10 equivalents) is added.

-

The suspension is stirred vigorously at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine. These compounds are of significant interest due to their broad range of biological activities, including anticancer properties.

Experimental Protocol: General Synthesis of Schiff Bases from this compound

-

Materials: this compound, substituted primary amine (e.g., aniline or its derivatives), absolute ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

-

Add an equimolar amount of the substituted primary amine (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

The reaction mixture is refluxed for 2-6 hours, with the progress monitored by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.

-

Below is a diagram illustrating the general workflow for the synthesis and evaluation of these Schiff base derivatives.

Section 2: Applications in Cancer Research

Schiff bases derived from various aldehydes have demonstrated significant potential as anticancer agents. While specific data for derivatives of this compound are limited, the following table summarizes the cytotoxic activity of structurally related methoxy-substituted Schiff bases against various cancer cell lines. This data can serve as a benchmark for newly synthesized compounds.

Cytotoxic Activity of Analogous Schiff Base Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Methoxy-substituted Schiff Base 1 | HeLa (Cervical Cancer) | 15.8 ± 1.2 | Carboplatin | 25.3 ± 1.8 |

| Methoxy-substituted Schiff Base 2 | MCF-7 (Breast Cancer) | 12.5 ± 0.9 | Carboplatin | 21.7 ± 1.5 |

| Methoxy-substituted Schiff Base 3 | A549 (Lung Cancer) | 18.2 ± 1.5 | Cisplatin | 10.1 ± 0.8 |

| Dimethoxy-substituted Schiff Base 4 | HepG2 (Liver Cancer) | 22.4 ± 2.1 | Doxorubicin | 1.2 ± 0.1 |

Note: The data presented is for structurally analogous compounds and should be used for comparative purposes.

Proposed Mechanism of Anticancer Activity

The anticancer activity of Schiff bases is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The diagram below illustrates a simplified model of apoptosis induction by a hypothetical Schiff base derivative.

Section 3: Application in Neurology - 5-HT2A Receptor Antagonism

The dimethoxyphenyl moiety is a common feature in ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in various neurological and psychiatric disorders. Specifically, antagonists of the 5-HT2A receptor are used in the treatment of psychosis. While direct derivatives of this compound have not been extensively reported as 5-HT2A antagonists, the structural motif is present in related compounds.

Binding Affinity of Analogous 5-HT2A Receptor Antagonists

The following table presents the binding affinities (Ki values) of representative compounds with dimethoxy substitutions at various serotonin receptor subtypes. This data highlights the potential for developing selective 5-HT2A antagonists from this compound.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |

| Analogous Compound A | 5.2 | 150.8 | >1000 |

| Analogous Compound B | 12.1 | 250.3 | >1000 |

| Pimavanserin (Reference) | 0.087 | 0.44 | >1000 |

Note: The data for analogous compounds is provided for structural comparison and to indicate the potential for this chemical class.

Signaling Pathway of 5-HT2A Receptor Antagonism

5-HT2A receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC) and subsequent downstream effects. 5-HT2A antagonists block this signaling pathway.

The following diagram illustrates the mechanism of 5-HT2A receptor antagonism.

Conclusion

This compound represents a promising starting material for the synthesis of novel bioactive compounds in medicinal chemistry. Its application in the development of Schiff base derivatives with potential anticancer activity and as a scaffold for 5-HT2A receptor antagonists warrants further investigation. The protocols and data presented herein for analogous compounds provide a foundational framework for researchers to explore the therapeutic potential of this versatile chemical entity. Further structure-activity relationship (SAR) studies are encouraged to optimize the potency and selectivity of derivatives of this compound for various therapeutic targets.

3,5-Dimethoxyisonicotinaldehyde: A Versatile Scaffold for the Development of Potent Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: